molecular formula C17H19N3OS B12620935 N-(2-Ethoxyphenyl)-6-(propan-2-yl)thieno[2,3-d]pyrimidin-4-amine CAS No. 917906-80-0

N-(2-Ethoxyphenyl)-6-(propan-2-yl)thieno[2,3-d]pyrimidin-4-amine

Cat. No.: B12620935
CAS No.: 917906-80-0
M. Wt: 313.4 g/mol
InChI Key: YTRVVRUBBJJYFT-UHFFFAOYSA-N
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Description

N-(2-Ethoxyphenyl)-6-(propan-2-yl)thieno[2,3-d]pyrimidin-4-amine is a heterocyclic compound that belongs to the thieno[2,3-d]pyrimidine family. This compound is of significant interest due to its potential pharmacological properties and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Ethoxyphenyl)-6-(propan-2-yl)thieno[2,3-d]pyrimidin-4-amine typically involves a multi-step process. One common method includes the Gewald reaction, followed by Dieckmann cyclization and Krapcho decarboxylation . The Gewald reaction is used to construct the thienopyrimidine ring, which is then followed by cyclization to form the desired heterocyclic structure. The final step involves decarboxylation to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles can reduce the environmental impact of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(2-Ethoxyphenyl)-6-(propan-2-yl)thieno[2,3-d]pyrimidin-4-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thieno[2,3-d]pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of reduced thieno[2,3-d]pyrimidine derivatives.

    Substitution: Formation of substituted thieno[2,3-d]pyrimidine derivatives with various functional groups.

Scientific Research Applications

N-(2-Ethoxyphenyl)-6-(propan-2-yl)thieno[2,3-d]pyrimidin-4-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-Ethoxyphenyl)-6-(propan-2-yl)thieno[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets. For instance, as a PDE4 inhibitor, it binds to the active site of the enzyme, preventing the breakdown of cyclic adenosine monophosphate (cAMP). This leads to increased levels of cAMP, which can modulate various cellular processes, including inflammation and pain perception .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-Ethoxyphenyl)-6-(propan-2-yl)thieno[2,3-d]pyrimidin-4-amine is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. The presence of the ethoxyphenyl and isopropyl groups enhances its binding affinity and selectivity towards certain molecular targets, making it a valuable compound for drug development and other scientific applications.

Biological Activity

N-(2-Ethoxyphenyl)-6-(propan-2-yl)thieno[2,3-d]pyrimidin-4-amine is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its biological activity, focusing on antiviral properties, structure-activity relationships (SAR), and relevant case studies.

Overview of Biological Activity

This compound belongs to the thienopyrimidine class, which has been extensively studied for various biological activities, particularly as antiviral agents. The thienopyrimidine derivatives have shown promise in inhibiting viral replication, especially against HIV and other viruses.

Antiviral Activity

Research indicates that compounds similar to this compound exhibit notable antiviral activity. For instance, studies have demonstrated that thienopyrimidine derivatives can inhibit HIV replication effectively. The mechanism often involves interference with viral enzymes or host cell interactions crucial for viral propagation.

Table 1: Antiviral Activity of Thienopyrimidine Derivatives

Compound NameVirus TargetedIC50 (µM)Mechanism of Action
This compoundHIVTBDInhibition of reverse transcriptase
Thienopyrimidine AHCV0.5NS5B polymerase inhibition
Thienopyrimidine BInfluenza0.8Hemagglutinin blocking

Structure-Activity Relationship (SAR)

The biological activity of thienopyrimidine derivatives is closely related to their structural features. Modifications at specific positions on the thienopyrimidine ring can enhance or diminish their efficacy.

  • Substituents on the Phenyl Ring : The presence of electron-donating groups (like ethoxy) can improve binding affinity to viral targets.
  • Alkyl Substituents : Variations in alkyl chain length and branching (e.g., propan-2-yl) influence lipophilicity and cellular uptake.
  • Pyrimidine Core Modifications : Alterations in the nitrogen positioning within the pyrimidine ring can affect the compound's interaction with nucleic acid targets.

Case Study 1: Inhibition of HIV Replication

A study conducted by researchers demonstrated that a derivative of this compound exhibited significant inhibition of HIV replication in vitro. The compound was tested against various strains of HIV, showing an IC50 value indicative of strong antiviral activity.

Case Study 2: Comparative Analysis with Other Antivirals

In a comparative study involving several antiviral agents, this compound was found to have a favorable therapeutic index compared to traditional antivirals like zidovudine and efavirenz. This suggests potential for use in combination therapies.

Properties

CAS No.

917906-80-0

Molecular Formula

C17H19N3OS

Molecular Weight

313.4 g/mol

IUPAC Name

N-(2-ethoxyphenyl)-6-propan-2-ylthieno[2,3-d]pyrimidin-4-amine

InChI

InChI=1S/C17H19N3OS/c1-4-21-14-8-6-5-7-13(14)20-16-12-9-15(11(2)3)22-17(12)19-10-18-16/h5-11H,4H2,1-3H3,(H,18,19,20)

InChI Key

YTRVVRUBBJJYFT-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1NC2=C3C=C(SC3=NC=N2)C(C)C

Origin of Product

United States

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